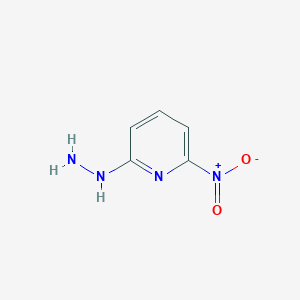
2-Hydrazinyl-6-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-6-nitropyridine is a chemical compound with the molecular formula C5H6N4O2 It is a derivative of pyridine, characterized by the presence of hydrazinyl and nitro functional groups at the 2 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-6-nitropyridine typically involves the reaction of 2-chloro-6-nitropyridine with hydrazine hydrate. The reaction is carried out in a solvent such as methanol or ethanol, often at elevated temperatures to facilitate the reaction. For example, 2-chloro-6-nitropyridine can be reacted with hydrazine hydrate in ethanol at 80°C for one hour .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, incorporating steps such as recrystallization and purification.
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-6-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazinyl group can participate in substitution reactions, forming hydrazones and other derivatives.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Substitution: Reagents such as aldehydes and ketones are used to form hydrazones.
Major Products:
Reduction: The major product is 2-amino-6-nitropyridine.
Substitution: Hydrazone derivatives are formed, which can be further functionalized for various applications.
Scientific Research Applications
2-Hydrazinyl-6-nitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-6-nitropyridine, particularly in its role as an MAO inhibitor, involves the inhibition of the enzyme monoamine oxidase. This enzyme is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, this compound increases the levels of these neurotransmitters, which can have therapeutic effects in conditions like depression and Parkinson’s disease .
Comparison with Similar Compounds
- 2-Hydrazinyl-5-nitropyridine
- 2-Hydrazinyl-6-methyl-3-nitropyridine
Comparison: 2-Hydrazinyl-6-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity. Compared to 2-Hydrazinyl-5-nitropyridine, the position of the nitro group affects the electronic properties and steric interactions, leading to differences in chemical behavior and applications .
Properties
Molecular Formula |
C5H6N4O2 |
|---|---|
Molecular Weight |
154.13 g/mol |
IUPAC Name |
(6-nitropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H6N4O2/c6-8-4-2-1-3-5(7-4)9(10)11/h1-3H,6H2,(H,7,8) |
InChI Key |
CMYGHUYAKQXWLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)[N+](=O)[O-])NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Chloromethyl)benzo[d]oxazole](/img/structure/B13663266.png)

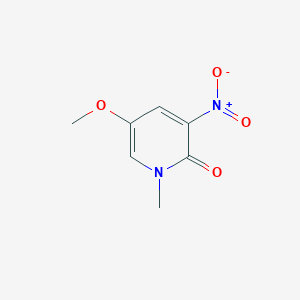
![2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13663278.png)

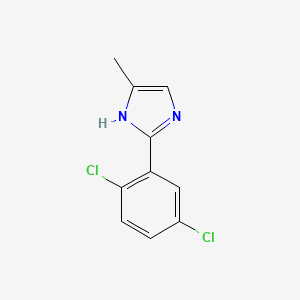
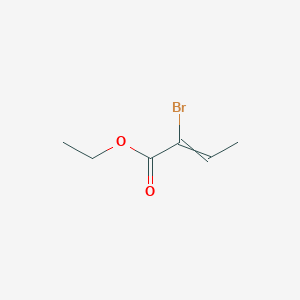
![1-Oxaspiro[5.6]dodecan-4-ol](/img/structure/B13663302.png)

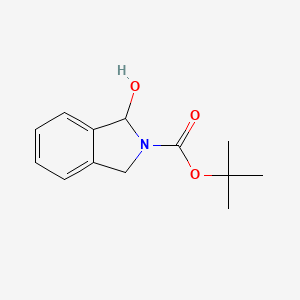
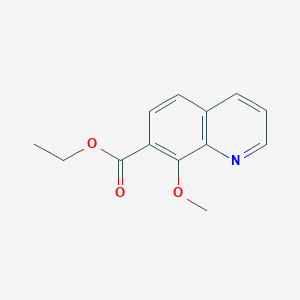

![4-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13663350.png)
